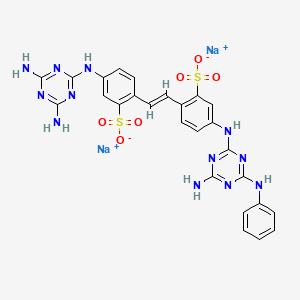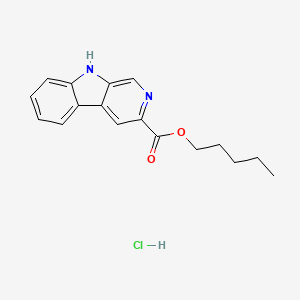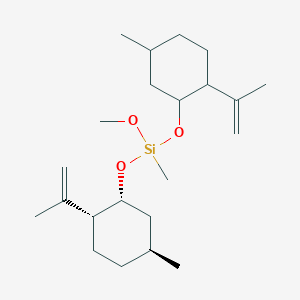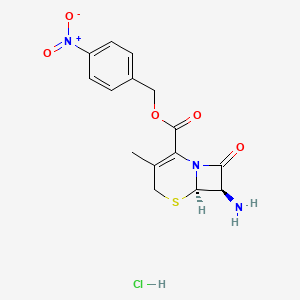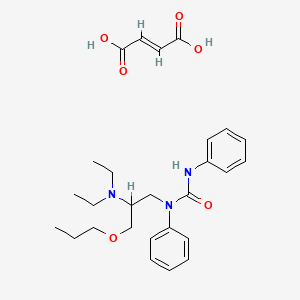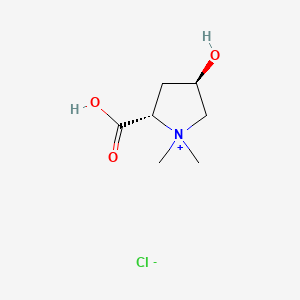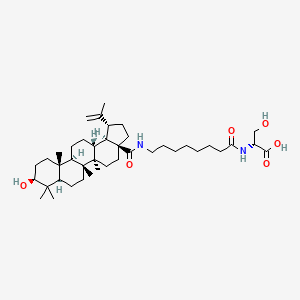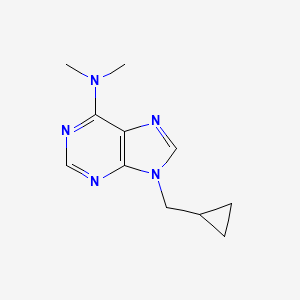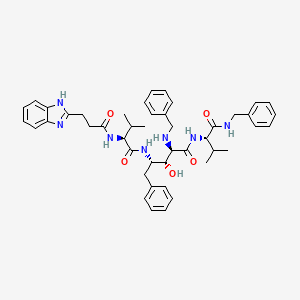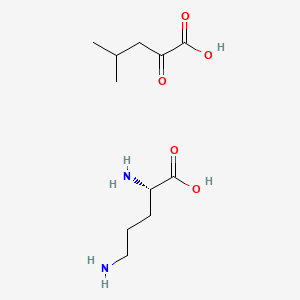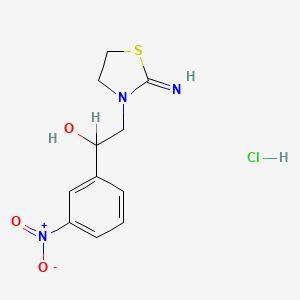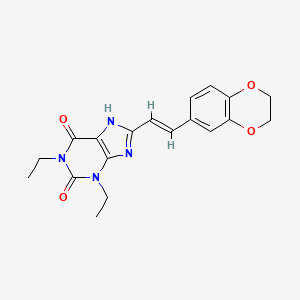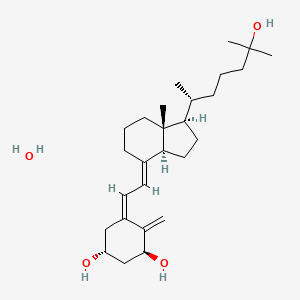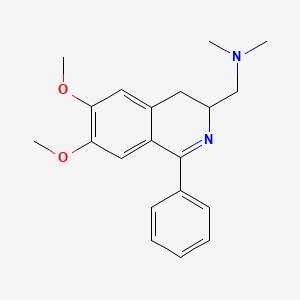
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are widely distributed in nature and have diverse biological activities
準備方法
The synthesis of 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound via the Pomeranz–Fritsch–Bobbitt cyclization .
化学反応の分析
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi for cyclization and methanesulfonic acid for Fischer indole synthesis . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of natural products and synthetic pharmaceuticals. Additionally, it has been evaluated for its potential as an influenza virus polymerase acidic endonuclease domain inhibitor and as a peripheral catechol-O-methyltransferase inhibitor for the treatment of Parkinson’s disease .
作用機序
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine involves its interaction with specific molecular targets and pathways. For example, as a catechol-O-methyltransferase inhibitor, it prevents the breakdown of catecholamines, thereby increasing their availability in the brain and improving symptoms of Parkinson’s disease .
類似化合物との比較
Similar compounds to 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine include other isoquinoline derivatives such as 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid and 6,7-dimethoxy-1-(3,4,5-trimethoxy-benzyl)-3,4-dihydro-isoquinoline . These compounds share similar structural features but differ in their specific functional groups and biological activities.
特性
CAS番号 |
83658-18-8 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C20H24N2O2/c1-22(2)13-16-10-15-11-18(23-3)19(24-4)12-17(15)20(21-16)14-8-6-5-7-9-14/h5-9,11-12,16H,10,13H2,1-4H3 |
InChIキー |
SKMYOYDFGSNIFF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


